Cas no 2227670-04-2 (rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine)

rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine
- 2227670-04-2
- EN300-1906556
- rac-[(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine
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- Inchi: 1S/C12H16BrNO2/c1-15-11-4-9(8-3-7(8)6-14)10(13)5-12(11)16-2/h4-5,7-8H,3,6,14H2,1-2H3/t7-,8+/m0/s1
- InChI Key: LKOHSNVMIUXELC-JGVFFNPUSA-N
- SMILES: BrC1=CC(=C(C=C1[C@@H]1C[C@H]1CN)OC)OC
Computed Properties
- Exact Mass: 285.03644g/mol
- Monoisotopic Mass: 285.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 44.5Ų
rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1906556-0.5g |
rac-[(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2227670-04-2 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1906556-2.5g |
rac-[(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2227670-04-2 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1906556-5.0g |
rac-[(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2227670-04-2 | 5g |
$3770.0 | 2023-05-23 | ||
Enamine | EN300-1906556-0.25g |
rac-[(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2227670-04-2 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1906556-10.0g |
rac-[(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2227670-04-2 | 10g |
$5590.0 | 2023-05-23 | ||
Enamine | EN300-1906556-5g |
rac-[(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2227670-04-2 | 5g |
$3770.0 | 2023-09-18 | ||
Enamine | EN300-1906556-10g |
rac-[(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2227670-04-2 | 10g |
$5590.0 | 2023-09-18 | ||
Enamine | EN300-1906556-0.1g |
rac-[(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2227670-04-2 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1906556-0.05g |
rac-[(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2227670-04-2 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1906556-1.0g |
rac-[(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2227670-04-2 | 1g |
$1299.0 | 2023-05-23 |
rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine Related Literature
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
Additional information on rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine
Introduction to rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine (CAS No. 2227670-04-2)
rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine (CAS No. 2227670-04-2) is a chiral compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its cyclopropylmethanamine moiety and the presence of a brominated and dimethoxy-substituted phenyl group, which contribute to its distinct chemical properties and biological interactions.
The synthesis of rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine has been a subject of extensive research, with various methodologies being developed to achieve high yields and stereoselectivity. One notable approach involves the use of transition-metal-catalyzed cross-coupling reactions, which have proven to be efficient in constructing the complex carbon framework of this compound. Recent advancements in asymmetric synthesis have also facilitated the preparation of enantiomerically pure forms of this molecule, which are crucial for pharmaceutical applications.
In the context of medicinal chemistry, rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine has shown promising activity in several biological assays. Studies have indicated that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the development of new therapeutic agents for inflammatory diseases. Additionally, preliminary investigations have suggested that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacological profile of rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine has been further explored through in vitro and in vivo experiments. In cell-based assays, it has demonstrated the ability to modulate key signaling pathways involved in inflammation and neuroprotection. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, while also promoting the expression of anti-inflammatory cytokines like IL-10. These findings highlight its potential as a dual-action agent that can simultaneously address multiple aspects of disease pathology.
Clinical trials are currently underway to evaluate the safety and efficacy of rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These promising outcomes have paved the way for more advanced clinical studies to further assess its therapeutic potential.
Beyond its medicinal applications, rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine has also found utility in other areas of scientific research. Its unique structural features make it an excellent model compound for studying chiral recognition and enantioselective catalysis. Researchers have utilized this compound to develop novel chiral catalysts and ligands that can enhance the efficiency and selectivity of various chemical transformations.
In conclusion, rac-(1R,2R)-2-(2-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine (CAS No. 2227670-04-2) is a multifaceted compound with significant implications in both fundamental research and applied science. Its potential as a therapeutic agent for inflammatory and neurodegenerative diseases, coupled with its utility as a model compound for chiral chemistry studies, underscores its importance in the scientific community. Ongoing research efforts aim to further elucidate its mechanisms of action and optimize its properties for practical applications.
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